Guanosine, 2'-deoxy-6-seleno-
Description
Overview of Guanosine (B1672433), 2'-deoxy-6-seleno- within the Context of Nucleoside Analogs
Guanosine, 2'-deoxy-6-seleno-, also known as 6-seleno-2'-deoxyguanosine (B1230958) (Se-dG), is a synthetic analog of the naturally occurring nucleoside, 2'-deoxyguanosine (B1662781). nih.gov In this modified compound, the exocyclic oxygen atom at the C6 position of the guanine (B1146940) base is replaced by a selenium atom. nih.gov This single-atom substitution results in profound changes to the molecule's properties while maintaining its ability to be incorporated into DNA strands. oup.comresearchgate.net
The synthesis of Se-dG has been achieved through various chemical methods, often starting from protected 2'-deoxyguanosine derivatives. oup.comnih.gov A key development was the creation of a phosphoramidite (B1245037) version of 6-Se-deoxyguanosine, which allows for its direct incorporation into oligonucleotides using standard solid-phase DNA synthesis. oup.comresearchgate.net
One of the most striking features of Se-dG is its unique optical properties. Unlike its natural counterpart, which is colorless, Se-dG is a bright yellow compound. nih.gov It exhibits a strong UV absorption peak that is significantly red-shifted by over 100 nm to around 357-360 nm. nih.govresearchgate.net Furthermore, Se-dG is fluorescent under physiological pH conditions, a property not observed in natural deoxynucleosides. nih.govnih.gov This fluorescence is sensitive to the surrounding environment and pH, making Se-dG a valuable molecular probe with minimal structural perturbation for studying nucleic acid interactions with other molecules, such as proteins. nih.govnih.gov
Historical Perspectives on Selenium Incorporation in Biomolecules for Research Applications
The story of selenium in biology is one of transformation from a noted toxin to an essential micronutrient and a valuable research tool. Discovered in 1817 by Jöns Jacob Berzelius, selenium was initially recognized for its toxicity. nih.govwikipedia.org For over a century, its primary biological interest was in the context of "alkali disease" and "blind staggers" in livestock that consumed high-selenium plants. nih.gov
The perception of selenium began to shift dramatically in the mid-20th century. In 1957, it was identified as an essential element for mammalian life. wikipedia.org A pivotal moment came in 1973 when selenium was discovered to be a crucial component of the antioxidant enzyme glutathione (B108866) peroxidase. pharmanord.com This led to the identification of selenocysteine (B57510) as the 21st proteinogenic amino acid, incorporated into proteins via a unique mechanism involving the UGA codon, which typically functions as a stop signal. nih.gov
The deliberate use of selenium as a tool in chemical biology and structural biology is a more recent development. The synthesis of organoselenium compounds, including seleno-analogs of nucleosides like 6-selenoguanosine (B1233514) and its 2'-deoxy derivatives, was first explored for potential antitumor activities in the 1970s. acs.orgacs.org However, the full potential of selenium-modified biomolecules for structural studies was realized later. Drawing inspiration from the success of selenomethionine (B1662878) in protein crystallography, researchers began to explore the site-specific incorporation of selenium into nucleic acids to facilitate X-ray crystal structure determination. hep.com.cn This "selenium nucleic acid" (SeNA) platform has proven highly effective for solving the phase problem in nucleic acid crystallography, accelerating the determination of high-resolution structures of DNA and RNA. hep.com.cnnih.gov
Data Tables
Table 1: Comparison of Physicochemical Properties
This table contrasts the fundamental properties of the natural nucleoside, 2'-deoxyguanosine, with its selenium-modified analog.
| Property | 2'-deoxyguanosine | Guanosine, 2'-deoxy-6-seleno- |
| Molecular Formula | C₁₀H₁₃N₅O₄ nist.gov | C₁₀H₁₃N₅O₃Se |
| Molecular Weight | 267.24 g/mol nist.gov | ~314.20 g/mol |
| Appearance | Colorless/White Solid | Bright Yellow Solid nih.gov |
| UV Absorption Max (λmax) | ~254 nm nih.gov | ~357 nm nih.gov |
| Fluorescence (Physiological pH) | Non-fluorescent nih.gov | Fluorescent nih.govnih.gov |
Table 2: Key Research Findings on Guanosine, 2'-deoxy-6-seleno-
This table summarizes significant research outcomes related to the incorporation and study of Guanosine, 2'-deoxy-6-seleno-.
| Research Area | Finding | Significance | Reference(s) |
| Synthesis | A phosphoramidite of 6-Se-deoxyguanosine was successfully synthesized. | Enables efficient incorporation into DNA oligonucleotides via automated solid-phase synthesis. | oup.comresearchgate.net |
| Optical Properties | The compound is yellow and exhibits a major UV absorption peak at ~360 nm. | The significant red-shift allows for selective spectroscopic observation. | researchgate.net |
| Fluorescence | Exhibits pH-dependent fluorescence in aqueous solutions. | First observation of a fluorescent nucleoside created by a single-atom substitution, offering a minimally perturbing probe for interaction studies. | nih.govnih.gov |
| DNA Duplex Stability | The G→SeG substitution leads to stable DNA duplexes. | Demonstrates that the modification is well-accommodated and suitable for creating functional, modified DNA. | rsc.org |
| Structural Biology | The selenium atom can form a Se···H–N hydrogen bond with cytosine, with minimal perturbation to the overall duplex structure. | Provides insights into nucleic acid flexibility and recognition; facilitates crystallographic phasing. | researchgate.net |
| Photophysics | Exhibits an efficiently populated but short-lived triplet state upon photoexcitation. | Has potential applications in photodynamic therapy and for studying DNA damage mechanisms. | kiku.dknih.gov |
Structure
2D Structure
Properties
CAS No. |
37025-80-2 |
|---|---|
Molecular Formula |
C10H12N5O3Se |
Molecular Weight |
329.2 g/mol |
InChI |
InChI=1S/C10H12N5O3Se/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,11,13,14) |
InChI Key |
AFVLAFVHSLFJAH-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3[Se])N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3[Se])N)CO)O |
Other CAS No. |
37025-79-9 |
Synonyms |
2'-deoxy-6-selenoguanosine 6-seleno-2'-deoxyguanosine |
Origin of Product |
United States |
Synthetic Methodologies for Guanosine, 2 Deoxy 6 Seleno and Its Derivatives
Total Synthesis Approaches for the Isolated Compound
The synthesis of 2'-deoxy-6-selenoguanosine (⁶Se-dG) primarily involves the targeted modification of a pre-existing deoxyguanosine scaffold rather than a de novo construction of the entire molecule. The key challenge lies in the selective replacement of the C-6 exocyclic oxygen atom with selenium.
A robust and widely adopted method for synthesizing ⁶Se-dG is the selenium-atom-specific modification (SAM) strategy, which focuses on the selective replacement of the oxygen at the C-6 position. nih.govnih.gov This approach typically involves a two-step process starting from a partially protected 2'-deoxyguanosine (B1662781) derivative. nih.govoup.com
The core of this strategy is the activation of the C-6 position to create a good leaving group, which is subsequently displaced by a selenium nucleophile. nih.govsmolecule.com A common activation agent is 2,4,6-triisopropylbenzenesulfonyl chloride (TIBS-Cl), which selectively sulfonylates the C-6 position in the presence of a free 3'-hydroxyl group. nih.govoup.com This avoids the need for additional protection and deprotection steps for the 3'-OH group. nih.govnih.gov The resulting sulfonylated intermediate is highly reactive and is typically used in the next step without purification. nih.govnih.gov
The activated intermediate then undergoes a nucleophilic substitution reaction with a selenium-containing reagent. smolecule.com Sodium 2-cyanoethylselenide, generated in situ by the reduction of di-(2-cyanoethyl) diselenide with sodium borohydride (B1222165) (NaBH₄), has proven effective for this substitution, affording the desired 6-selenoether product in high yield. nih.govoup.comnih.gov This method achieves yields reported to be over 80% for the two-step process. nih.govsmolecule.com
The synthesis begins with a commercially available, partially protected 2'-deoxyguanosine derivative, which serves as the key precursor. nih.govnih.gov This starting material typically has the 5'-hydroxyl group protected with a 4,4'-dimethoxytrityl (DMTr) group and the exocyclic N²-amino group protected with a base-labile protecting group. nih.gov
During the synthesis, specific intermediates are formed and can be characterized to ensure the reaction is proceeding as expected. The characterization data for key intermediates in the synthesis of the protected ⁶Se-dG nucleoside are crucial for confirming their structure before proceeding to the phosphoramidite (B1245037) preparation.
| Compound Name | Role in Synthesis | Characterization Data (HRMS ESI-TOF) | Source |
|---|---|---|---|
| 5′-O-(4,4′-Dimethoxytriphenylmethyl)-N²-[2-(4-tert-butylphenoxy)acetyl]-6-O-[2,4,6-(triisopropylbenzene)sulfonyl]-2′-deoxyguanosine | Activated Intermediate | [M + H]⁺: 1026.4678 (calc. 1026.4681) | nih.gov |
| N²-[2-(4-tert-butylphenoxy)-acetyl]-6-(2-cyanoethyl)-seleno-5′-O-(4,4′-dimethoxytriphenylmethyl)-2′-deoxyguanosine | Protected ⁶Se-dG Nucleoside | [M + Na]⁺: 899.2651 (calc. 899.2642) | nih.gov |
Selective Replacement Strategies for the C-6 Oxygen Atom
Preparation of Phosphoramidite Building Blocks for Oligonucleotide Synthesis
The conversion of the synthesized ⁶Se-dG nucleoside into a phosphoramidite building block is a critical step for its incorporation into DNA strands using automated solid-phase synthesizers. This requires protection of reactive groups and phosphitylation of the 3'-hydroxyl group.
The choice of protecting groups is paramount due to the sensitivity of the carbon-selenium bond to certain chemical conditions, particularly strong bases like aqueous ammonia (B1221849), which can cause deselenization (loss of selenium). nih.govoup.comnih.gov Therefore, an "ultramild" protecting group strategy is employed for both the nucleobase and the selenium moiety itself. nih.govoup.com
N²-Amino Group Protection: The exocyclic amino group at the N² position of guanine (B1146940) is protected with the (4-tert-butylphenoxy)acetyl (t-BPAc or TBPA) group. nih.gov This group is labile and can be removed under the same mild basic conditions used for the deprotection of the final oligonucleotide. nih.gov
Selenium Protection: The selenium atom at the C-6 position is protected as a 2-cyanoethyl selenoether. nih.govnih.gov This protecting group is stable during the synthesis cycles but can be efficiently cleaved during the final deprotection step using 0.05 M potassium carbonate (K₂CO₃) in methanol (B129727). nih.govoup.comnih.gov
5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMTr) group, which is standard in phosphoramidite chemistry. nih.gov
The final step in preparing the building block is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, which introduces the reactive phosphoramidite moiety. oup.com
| Position | Protecting Group | Rationale for Use | Source |
|---|---|---|---|
| 5'-Hydroxyl | Dimethoxytrityl (DMTr) | Standard acid-labile group for solid-phase synthesis. | nih.gov |
| N²-Amine | (4-tert-butylphenoxy)acetyl (TBPA) | Ultramild protecting group removable under non-deselenizing conditions. | nih.gov |
| 6-Selenium | 2-Cyanoethyl (CE) | Protects selenium during synthesis; removable with mild base (K₂CO₃). | nih.govoup.comnih.gov |
The efficiency of the coupling reaction during automated DNA synthesis is critical for obtaining high yields of the desired full-length oligonucleotide. The phosphoramidite of ⁶Se-dG has been shown to be highly effective in this regard. Research indicates a coupling yield of over 97%, which is comparable to that of standard, unmodified phosphoramidites. nih.govoup.comresearchgate.net
The coupling reaction is facilitated by an activator, with 5-(benzylthio)-1H-tetrazole (BTT) being a commonly used reagent for this purpose. nih.govoup.comresearchgate.net The concentration of the ⁶Se-dG phosphoramidite in acetonitrile (B52724) is typically kept the same as for conventional phosphoramidites (0.1 M). nih.gov Studies have also shown that this selenium-modified phosphoramidite is stable and compatible with longer coupling times (e.g., 12 minutes) without significant degradation or deselenization. researchgate.net The high coupling efficiency was confirmed through the synthesis and subsequent RP-HPLC analysis of a 5′-DMTr-⁶SeGG dinucleotide. nih.gov
Protecting Group Chemistry for Facile Incorporation
Solid-Phase Synthesis of Oligonucleotides Containing Guanosine (B1672433), 2'-deoxy-6-seleno-
The incorporation of the ⁶Se-dG phosphoramidite into oligonucleotides is achieved using standard automated solid-phase synthesis protocols, with specific modifications to accommodate the selenium moiety. oup.comatdbio.com The synthesis proceeds in the 3' to 5' direction on a solid support, such as controlled-pore glass (CPG). biotage.com
The synthesis cycle involves the standard steps of detritylation, coupling, capping, and oxidation. twistbioscience.com To ensure compatibility with the final deprotection step, all other phosphoramidites used in the synthesis (e.g., for dA, dC, and dG) must also employ ultramild protecting groups, such as phenoxyacetyl (Pac) or acetyl (Ac). nih.govnih.gov
A key consideration arises during the capping step if the sequence also contains unmodified guanosine residues. To prevent the acetylation of the standard guanosine's N²-amino group, which is difficult to remove under the mild K₂CO₃ deprotection conditions, phenoxyacetic anhydride (B1165640) (Pac₂O) is used as the capping agent instead of acetic anhydride. nih.gov
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This step is critical and must be performed under ultramild basic conditions to prevent the loss of the selenium atom. nih.gov A solution of 0.05 M potassium carbonate in methanol is typically used for this final deprotection, which effectively removes the t-BPAc, cyanoethyl, and other ultramild protecting groups while preserving the C-Se bond. nih.govoup.comnih.gov The resulting selenium-modified oligonucleotides can then be purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
| Step | Reagent/Condition | Purpose | Source |
|---|---|---|---|
| Coupling Activator | 5-(Benzylthio)-1H-tetrazole (BTT) | Activates the phosphoramidite for coupling. | nih.govoup.com |
| Phosphoramidites | Ultramild protected phosphoramidites for all bases. | Ensures compatibility with final deprotection. | nih.govoup.com |
| Capping (Special Case) | Phenoxyacetic anhydride (Pac₂O) | Used when standard guanosine is present to ensure lability of the cap. | nih.gov |
| Cleavage & Deprotection | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol | Removes protecting groups under ultramild conditions to prevent deselenization. | nih.govnih.gov |
Strategies for Incorporation into DNA Strands
The primary method for incorporating 6-Se-dG into DNA oligonucleotides is through solid-phase synthesis using a phosphoramidite derivative of the modified nucleoside. nih.govresearchgate.net This approach allows for the site-specific insertion of the selenium-containing nucleotide into a growing DNA chain.
A key challenge in this process is the protection of the selenium atom, which is susceptible to oxidation and other side reactions under standard DNA synthesis conditions. To address this, a 2-cyanoethyl group is often employed as a protecting group for the 6-seleno functionality. nih.govoup.com This protecting group is stable during the phosphoramidite coupling steps but can be removed under ultra-mild deprotection conditions, such as treatment with 0.05 M potassium carbonate in methanol, which preserves the integrity of the selenium-modified guanine base. nih.govoup.com
The synthesis of the 6-Se-2'-deoxyguanosine phosphoramidite begins with a protected 2'-deoxyguanosine derivative. researchgate.net The 6-oxo group is activated, typically with a sulfonylating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TIBS-Cl), and then displaced by a selenium nucleophile, such as sodium 2-cyanoethylselenide. researchgate.netnih.gov The resulting 6-(2-cyanoethyl)seleno-2'-deoxyguanosine is then converted to its 5'-dimethoxytrityl (DMTr) and 3'-phosphoramidite derivatives for use in automated DNA synthesizers. researchgate.net
The coupling efficiency of the 6-Se-dG phosphoramidite during solid-phase synthesis is reported to be high, often exceeding 97%. nih.gov Ultramild deprotection conditions are crucial to prevent deselenization. nih.govoup.com The resulting selenium-modified DNAs exhibit a significant red-shift in their UV absorption to around 360 nm, making them appear yellow. nih.gov
Table 1: Key Reagents and Conditions for 6-Se-dG DNA Incorporation
| Step | Reagent/Condition | Purpose |
| Selenium Protection | 2-cyanoethyl group | Protects the 6-seleno group during synthesis. nih.govoup.com |
| Activation of 6-position | 2,4,6-triisopropylbenzenesulfonyl chloride (TIBS-Cl) | Activates the 6-oxo group for nucleophilic substitution. nih.gov |
| Selenation | Sodium 2-cyanoethylselenide | Introduces the selenium atom at the 6-position. nih.gov |
| Solid-Phase Synthesis | BTT activator | Facilitates the phosphoramidite coupling reaction. nih.gov |
| Deprotection | 0.05 M K₂CO₃ in methanol | Removes protecting groups under ultra-mild conditions to prevent deselenization. nih.govoup.com |
Approaches for Incorporation into RNA Strands
Similar to DNA, the incorporation of 6-selenoguanosine (B1233514) (6-SeG) into RNA strands is achieved through the synthesis of a corresponding phosphoramidite and its use in solid-phase RNA synthesis. nih.gov The synthetic strategy mirrors that for the deoxyribo- version, involving the protection of the 6-seleno group with a 2-cyanoethyl group to prevent degradation during synthesis. nih.gov
The synthesis starts from a partially protected guanosine derivative. nih.gov The 6-position is activated with TIBS-Cl, followed by substitution with sodium 2-cyanoethylselenide to yield the protected 6-Se-guanosine derivative in high yield. nih.gov This derivative is then converted into the necessary phosphoramidite for automated RNA synthesis. nih.gov
Ultramild deprotection conditions, specifically 0.05 M K₂CO₃ in methanol, are essential to remove the protecting groups without causing deselenization, as strong bases like aqueous ammonia can cleave the selenium from the guanine base. nih.gov The resulting 6-SeG-containing RNAs also exhibit a characteristic yellow color. nih.gov
While chemical synthesis is effective for shorter RNA strands, enzymatic incorporation offers a pathway for producing longer selenium-modified RNAs. nih.gov This typically involves the synthesis of the corresponding nucleoside triphosphate, in this case, 6-selenoguanosine triphosphate (6-SeGTP). Although the direct enzymatic incorporation of 6-SeGTP has been less explored compared to other selenonucleotides like 2-selenouridine (B1257519) triphosphate (SeUTP), the general principle involves using a polymerase, such as T7 RNA polymerase, to incorporate the modified nucleotide into a growing RNA chain during in vitro transcription. nih.govnih.gov
Regioselective Synthesis of Advanced Derivatives and Analogs
The development of synthetic methods extends beyond single selenium atom incorporation, aiming to create more complex and functionally diverse selenonucleoside derivatives.
Syntheses of Multi-Selenium Atom Nucleotides for Enhanced Probing
To enhance the phasing power in X-ray crystallography for determining the structures of large nucleic acids, nucleotides containing multiple selenium atoms have been developed. nih.gov One approach involves synthesizing a nucleobase analog that incorporates two selenium atoms. For instance, a thymidine (B127349) analog with two selenium atoms has been synthesized, demonstrating the feasibility of this multi-Se strategy. nih.gov This di-Se-containing thymidine was found to be stable and did not significantly alter the stability or structure of the DNA duplex. nih.gov
Another strategy for introducing multiple selenium atoms is through the formation of diselenide-bridged oligonucleotides. nih.gov This involves synthesizing a selenide (B1212193) phosphoramidite that can be incorporated at the 5'-end of an oligonucleotide during solid-phase synthesis. nih.govrsc.org After deprotection, spontaneous dimerization occurs, forming a diselenide bridge between two oligonucleotide strands. nih.gov This method has been successfully used to create stable i-motif structures. nih.gov
Exploration of Isomeric Forms and Related Selenonucleosides
Research has also focused on the synthesis of isomeric forms of selenoguanosine and other related selenonucleosides. While 6-selenoguanosine is the most studied, the synthesis of 2-seleno-2'-deoxyguanosine has also been a subject of interest. The introduction of selenium at different positions on the purine (B94841) ring can lead to different structural and functional properties.
The synthesis of 2'-methylseleno (2'-SeCH₃) modified nucleosides, including guanosine, has been extensively developed for RNA crystallography. d-nb.infooup.comnih.gov These modifications have been shown to facilitate crystal formation. nih.gov The synthesis of the 2'-SeCH₃-guanosine phosphoramidite involves several steps, starting from a protected guanosine derivative and introducing the methylseleno group at the 2'-position of the ribose sugar. oup.com
Furthermore, the synthesis of both α- and β-anomers of 2'-deoxy-6-selenoguanosine has been reported, allowing for the exploration of stereochemical effects on biological activity. acs.org The regioselective synthesis of these various derivatives often relies on carefully chosen protecting groups and reaction conditions to direct the modification to the desired position on the nucleobase or the sugar moiety. rsc.orgrsc.org
Structural and Conformational Studies of Nucleic Acids Containing Guanosine, 2 Deoxy 6 Seleno
X-ray Crystallography Applications
The larger size and anomalous scattering properties of selenium make 6-Se-dG a valuable modification for X-ray crystallography, facilitating structure determination and providing novel insights into nucleic acid architecture.
The primary challenge in macromolecular X-ray crystallography is the "phase problem." While selenomethionine (B1662878) incorporation has become a revolutionary and routine method for phasing protein structures, its application to nucleic acids is not straightforward. rsc.org The direct, covalent incorporation of selenium into nucleic acids offers a powerful alternative. rsc.orgscielo.org.mx The selenium atom in 6-Se-dG serves as an excellent anomalous scattering center, making it highly suitable for Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing experiments. rsc.orgoup.comnih.gov This strategy has been successfully employed to determine the crystal structures of nucleic acids and their protein complexes. rsc.orgoup.comhuji.ac.il The selenium K absorption edge is conducive to producing readily interpretable electron density maps, aiding in the unambiguous tracing of the nucleic acid backbone. researchgate.net This Se-derivatization strategy is considered a promising alternative to conventional halogen modifications (e.g., bromine or iodine), which can sometimes perturb the native structure.
The incorporation of 6-Se-dG has been instrumental in the structural analysis of complex nucleic acid assemblies. Researchers successfully crystallized and determined the structure of a ternary complex involving a 6-Se-dG-modified DNA (Se-G-DNA), an RNA strand, and RNase H. rsc.orgoup.comresearchgate.net This represented the first structure determination of a protein-nucleic acid complex using Se-derivatized nucleic acids and MAD phasing. oup.com
High-resolution crystal structures provide a detailed view of the geometric consequences of replacing the O6 oxygen of guanine (B1146940) with a larger selenium atom. The 6-Se-dG nucleoside still forms a base pair with cytosine (C) that is structurally similar to the canonical Watson-Crick G-C pair. rsc.orgoup.comresearchgate.net However, to accommodate the larger van der Waals radius of the selenium atom (1.16 Å for Se vs. 0.73 Å for O), the entire SeG-C base pair is shifted by approximately 0.3 Å into the major groove relative to the position of a natural G-C pair. rsc.orgoup.comacs.org
This slight shift has consequences for the stability of the duplex. The displacement of the base pair leads to a reduction in the base-stacking interactions with neighboring base pairs. oup.com This finding from structural analysis correlates well with biophysical data, providing a molecular explanation for the observed decrease in the melting temperatures (Tm) of DNA duplexes containing 6-Se-dG modifications. rsc.orgoup.com As shown in the table below, UV-melting studies demonstrate a significant drop in duplex stability with each selenium substitution.
| Duplex Sequence | Number of SeG Modifications | Tm (°C) | ΔTm per Modification (°C) |
|---|---|---|---|
| Native Duplex | 0 | 57.3 | - |
| Single SeG | 1 | 46.3 | -11.0 |
| Double SeG | 2 | 38.5 | -9.4 |
| Triple SeG | 3 | 30.2 | -9.0 |
A key discovery from the crystallographic analysis of 6-Se-dG-containing nucleic acids is the participation of the selenium atom in hydrogen bonding. rsc.orgresearchgate.net Crystal structures reveal the formation of a Se-mediated hydrogen bond (Se···H–N) between the selenium atom of guanine and an amino group of the cytosine base. rsc.orgoup.comresearchgate.net This interaction is analogous to the conventional O···H–N hydrogen bond found in a standard G-C pair.
| Base Pair | Interacting Atoms | Bond Length (Å) |
|---|---|---|
| Native G-C | O6···H-N4 | 2.91 |
| N1-H···N3 | 2.95 | |
| N2-H···O2 | 2.86 | |
| SeG-C | Se6···H-N4 | 3.48 |
| N1-H···N3 | 2.92 | |
| N2-H···O2 | 2.84 |
Insights into Base-Pairing and Stacking Interactions Mediated by Selenium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
While X-ray crystallography provides static, high-resolution snapshots of molecular structures, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information about the structure, dynamics, and conformational equilibria of molecules in solution.
NMR spectroscopy has been used to confirm the identity and purity of synthesized 6-Se-dG nucleosides. nih.gov Although detailed solution-state conformational analyses of this specific modified nucleoside are less common in the literature compared to crystallographic studies, the available NMR data provide important structural insights.
The 1H and 13C NMR spectra of 6-Se-dG have been characterized. nih.gov The coupling constant between the anomeric proton (H1') and the H2' proton of the deoxyribose sugar (J1'–2') is particularly informative for determining the sugar pucker conformation. For 6-Se-dG, a coupling constant of J1'–2' = 6.4 Hz has been reported. nih.gov This value is indicative of a dynamic equilibrium between the C2'-endo (S-type) and C3'-endo (N-type) sugar conformations, which are characteristic of B-form and A-form DNA, respectively. In classical conformational analysis of deoxyribonucleosides, J-coupling values in this intermediate range suggest that both conformers are significantly populated in solution.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| H-1' | 6.26 (t, J=6.4 Hz) | 89.39 |
| H-2' | 2.34–2.40 (m), 2.62–2.71 (m) | 41.38 |
| H-3' | 3.98 (br) | 72.67 |
| H-4' | 4.51 (br) | 85.68 |
| H-5' | 3.70–3.80 (m) | 63.28 |
| NH | 8.23 (s) | - |
| C-2 | - | 147.55 |
| C-4 | - | 141.37 |
| C-5 | - | 120.91 |
| C-6 | - | 174.51 |
| C-8 | - | 133.90 |
Dynamics of Seleno-Nucleic Acid Structures in Solution
The study of nucleic acid dynamics in solution provides insights into the conformational flexibility that is essential for biological processes like replication, transcription, and protein recognition. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these motions at an atomic level. nih.govwikipedia.org When Guanosine (B1672433), 2'-deoxy-6-seleno- (SeG) is incorporated into nucleic acid strands, it introduces a unique probe to study these dynamics.
Impact on Nucleic Acid Tertiary Structures
The introduction of 2'-deoxy-6-seleno-guanosine can have significant consequences for the formation and stability of complex, non-canonical nucleic acid tertiary structures, such as G-quadruplexes, bulges, and mismatches.
Effects on Quadruplex Formation
G-quadruplexes are four-stranded structures formed in guanine-rich sequences, stabilized by square planes of four guanines (G-quartets) interacting through Hoogsteen hydrogen bonds. unipd.itbiorxiv.org These structures are implicated in various biological roles, and their formation is a key area of study.
The substitution of guanosine with a modified analogue can significantly impact the ability to form the requisite G-quartets. Research on the closely related compound, 2'-deoxy-6-thioguanosine (the sulfur-containing analogue), has demonstrated that its incorporation into G-rich oligonucleotides inhibits the formation of G-tetrads. acs.org The presence of the larger sulfur atom at the C6 position, which is involved in Hoogsteen base pairing, disrupts the planar hydrogen-bonding network necessary for quartet stability. Given that selenium is even larger than sulfur, it is strongly suggested that the incorporation of 2'-deoxy-6-seleno-guanosine would also have an inhibitory effect on G-quadruplex formation. This modification would sterically hinder the formation of stable G-quartets, thereby destabilizing or preventing the assembly of the entire quadruplex structure.
Accommodation of Selenium in Bulge and Wobble Structures
In contrast to the constraints within a perfect duplex or a G-quartet, less-ordered structural motifs like bulges and wobble base pairs offer more conformational flexibility. Research has shown that these structures are better able to accommodate the larger size of a selenium atom at the C6 position of guanine. nih.govnih.govacs.org
A bulge, where one or more nucleotides on one strand are not paired with the opposing strand, creates extra space within the nucleic acid structure. Similarly, a Guanine-Uracil (G-U) wobble pair has a different geometry from a standard Watson-Crick pair, creating a distinct local environment. UV-melting studies have been conducted to compare the thermal stability of RNA duplexes containing a 6-Se-guanosine (SeG) paired with cytosine (C) in different structural contexts. nih.gov
The results indicate that while a single SeG-C pair significantly destabilizes a regular RNA duplex, this destabilizing effect is markedly reduced when the modification is located adjacent to a bulge or a G-U wobble pair. nih.gov The space created by these non-canonical structures appears to accommodate the bulky selenium atom more effectively, minimizing steric clash and preserving more of the duplex's stability. nih.gov
| Structural Context of SeG-C Pair | Destabilization per SeG Modification (ΔTm in °C) |
|---|---|
| Within a standard A-form duplex | -6.9 |
| Adjacent to a U/G wobble pair | -3.4 |
| Adjacent to a two-nucleotide bulge | -0.3 |
This finding highlights the differential flexibility of nucleic acid structures and demonstrates that the impact of a chemical modification is highly dependent on its local structural environment. nih.gov
Biophysical Characterization and Spectroscopic Probing Applications
Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Insights
UV-Vis spectroscopy is a fundamental technique for characterizing SedG and nucleic acids containing this modification. The introduction of the selenium atom dramatically alters the electronic properties of the guanine (B1146940) nucleobase, leading to distinct and useful spectral features.
A hallmark of SedG is its significantly red-shifted UV absorption spectrum compared to its natural counterpart, 2'-deoxyguanosine (B1662781) (dG). While dG has an absorption maximum (λmax) around 254 nm, the replacement of the 6-oxygen with a selenium atom shifts this maximum by over 100 nm to approximately 357 nm in aqueous solutions. nih.gov This substantial shift is attributed to the ease of delocalization of the selenium electrons on the nucleobase, which requires less energy for electronic excitation. oup.com This property gives SedG and oligonucleotides containing it a distinct yellow color, in contrast to the colorless nature of natural nucleic acids. nih.govoup.comnih.gov
When SedG is incorporated into DNA strands, this red-shifted absorption is maintained, with a strong absorbance maximum observed at around 360 nm. oup.comnih.govnih.gov This unique spectral window, where natural DNA does not absorb, allows for selective detection and analysis of the modified oligonucleotides. researchgate.net The absorption is also sensitive to the solvent environment, exhibiting solvatochromicity. In polar solvents, the UV-absorption maximum generally experiences a further red-shift to approximately 370 nm. nih.gov The magnitude of the red-shift in SedG is notably larger than that observed for its sulfur-containing analog, 6-S-deoxyguanosine, which has a λmax of 339 nm. oup.comresearchgate.net
| Compound | Absorption Maximum (λmax) | Solvent/Condition | Reference |
|---|---|---|---|
| 2'-deoxyguanosine (dG) | 254 nm | Aqueous | nih.gov |
| Guanosine (B1672433), 2'-deoxy-6-seleno- (SedG) | 357 nm | Aqueous (neutral/acidic pH) | nih.gov |
| Guanosine, 2'-deoxy-6-seleno- (SedG) | 330 nm | Aqueous (basic pH) | nih.gov |
| DNA containing SedG | ~360 nm | Aqueous Buffer | oup.comnih.govnih.gov |
| Guanosine, 2'-deoxy-6-seleno- (SedG) | ~370 nm | Polar Solvents | nih.gov |
| 6-S-deoxyguanosine (6-S-dG) | 339 nm | - | oup.com |
UV-melting studies are employed to determine the thermodynamic stability of nucleic acid duplexes by measuring the change in UV absorbance as a function of temperature. The temperature at which 50% of the duplex has denatured into single strands is the melting temperature (Tm). The incorporation of SedG into DNA and RNA duplexes influences their stability. nih.govnih.gov
Generally, the substitution of guanine with SedG can destabilize the duplex structure, resulting in a lower Tm compared to the corresponding unmodified duplex. nih.govresearchgate.net The larger atomic size of selenium compared to oxygen is thought to cause local structural perturbations that can reduce base-stacking interactions. researchgate.netrsc.org Studies have shown that duplexes with single or multiple SedG modifications exhibit a significant decrease in melting temperatures. researchgate.net
However, the extent of this destabilization is context-dependent. For instance, in RNA, a SeG/C pair located within a standard duplex region causes a Tm decrease of about 1.3°C per modification. nih.gov In contrast, when the SeG/C pair is adjacent to a bulge structure, the destabilizing effect is much less pronounced, with a Tm decrease of only 0.3°C per modification. nih.gov This suggests that more flexible structures like bulges can better accommodate the larger selenium atom. nih.gov These findings highlight the utility of SedG as an atomic probe to investigate the local flexibility and stability of various nucleic acid secondary structures.
mSe| Nucleic Acid Type | Modification Context | Tm Change per Se-Modification (°C) | Reference |
|---|---|---|---|
| DNA | Single, double, or triple SeG modifications | Significant decrease (up to 11°C for one modification) | researchgate.net |
| RNA | SeG/C pair in a duplex | -1.3 | nih.gov |
| RNA | SeG/C pair next to two A-bulges | -0.3 | nih.gov |
Analysis of Red-Shifted Absorption Spectra in Modified Nucleic Acids
Fluorescence Spectroscopy for Molecular Probing
One of the most remarkable properties of SedG is its intrinsic fluorescence, a feature absent in natural nucleosides under physiological conditions. nih.gov This fluorescence is highly sensitive to the local environment, making SedG a valuable probe for molecular-level investigations.
Unlike native dG, which is non-fluorescent, SedG exhibits fluorescence at physiological pH. nih.govnih.gov This fluorescence is strongly dependent on the pH of the solution. The maximum fluorescence emission (λem = 390 nm when excited at λex = 305 nm) is observed at pH 6. nih.gov The fluorescence is sensitive to charges on the selenonucleobase, which are altered by protonation and deprotonation events as the pH changes. nih.gov At very acidic conditions (pH 1-2), SedG is practically non-fluorescent, likely due to protonation of the 2-amino group. nih.gov
This pH-dependent fluorescence, coupled with the pH-dependent UV absorption profile, makes SedG an excellent research tool for sensing changes in the local proton environment. nih.gov It can be used to monitor pH-related phenomena in studies of nucleic acid folding or interactions with other molecules.
Se| pH | Property | Observation | Reference |
|---|---|---|---|
| 1-2 | Fluorescence | Practically non-fluorescent | nih.gov |
| 6.0 | Fluorescence | Maximum fluorescence (λex = 305 nm; λem = 390 nm) | nih.gov |
| 7.4 (Physiological) | Fluorescence | Fluorescent (λex = 305 nm; λem = 390 nm) | nih.gov |
| Acidic/Neutral | UV Absorption (λmax) | 357 nm | nih.gov |
| Basic | UV Absorption (λmax) | Shifts to 330 nm | nih.gov |
The discovery that a single-atom substitution can induce fluorescence in a nucleoside was a significant finding. nih.govnih.gov Because the modification is minimal, SedG is considered a less perturbing probe compared to traditional bulky fluorescent dyes that are often attached to nucleic acids. nih.gov This makes it particularly valuable for studying the structure, dynamics, and interactions of nucleosides and nucleic acids without significantly altering their native conformation or function. nih.govnih.gov
The sensitivity of its fluorescence to environmental factors like pH and solvent polarity allows it to report on its immediate surroundings. nih.gov This property can be exploited to investigate a range of biological processes, including nucleoside transport across membranes, nucleic acid-protein interactions, and the folding of nucleic acid structures. nih.govmdpi.com For example, a change in fluorescence could signal the binding of a protein to a SedG-containing DNA strand or a conformational change in an RNA molecule.
pH-Dependent Fluorescence as a Research Tool for Environmental Changes
Mass Spectrometry in Structural Elucidation for Research
Mass spectrometry (MS) is an indispensable tool for the definitive structural confirmation of novel compounds like SedG and for verifying its incorporation into oligonucleotides. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), provides precise mass measurements that can confirm the elemental composition of a molecule. nih.gov
For the synthesized SedG, HRMS analysis using ESI in time-of-flight (TOF) mode has been used to verify its molecular formula. nih.gov The observed mass-to-charge ratio ([M–H]−) of 330.0103 was in excellent agreement with the calculated value of 330.0111 for C10H13N5O3Se. nih.gov Similarly, MS analysis is routinely used to confirm the successful synthesis and purity of DNA and RNA oligonucleotides containing the SedG modification, ensuring that the correct molecule is being used for subsequent biophysical and structural studies. researchgate.net
| Compound/Molecule | Technique | Molecular Formula | Mass-to-Charge Ratio [M-H]- or [M+H]+ | Reference |
|---|---|---|---|---|
| Guanosine, 2'-deoxy-6-seleno- (SedG) | HRMS (ESI-TOF) | C10H13N5O3Se | Calculated: 330.0111 Found: 330.0103 ([M-H]-) | nih.gov |
| DNA Oligonucleotide: 5'-d(GT-SeG-TACAC)-3' | MS | C78H99N30O45P7Se | Calculated: 2473.6 Found: 2473.8 ([M+H]+) | researchgate.net |
Characterization of Selenonucleoside Derivatives in Complex Biological Systems
The introduction of 6-seleno-2'-deoxyguanosine (B1230958) into oligonucleotides provides a minimally perturbative probe to explore the structure, dynamics, and interactions of nucleic acids within intricate biological environments. nih.gov The selenium atom, being larger than oxygen, can offer unique insights into the flexibility and recognition mechanisms of DNA and RNA structures. oup.com
A key finding is that the selenium atom in a SeG:C pair can participate in a Se-mediated hydrogen bond (Se···H–N) with the cytosine amino group, a novel interaction that provides new insights into base-pairing and duplex stability. oup.comnih.govnih.gov The ability to form such stable, near-native structures makes SedG derivatives excellent probes for X-ray crystallography, aiding in solving the phase problem through multi-wavelength anomalous dispersion (MAD) phasing. oup.comnih.gov This was successfully demonstrated in the structure determination of a ternary complex involving a SeG-modified DNA, an RNA strand, and RNase H. oup.comnih.govnih.gov
The unique spectroscopic properties of SedG also allow for its characterization in different environments. The nucleoside is fluorescent at physiological pH and its fluorescence is sensitive to changes in the polarity of its surroundings. nih.gov This sensitivity makes it a valuable probe for studying interactions with other biomolecules, such as proteins. nih.gov
Table 1: Impact of 6-Selenoguanine (B1239940) (SeG) on DNA Duplex Properties
| Property | Observation | Reference(s) |
|---|---|---|
| Structural Perturbation | Minimal; maintains overall A- or B-form DNA structure. | nih.gov |
| Base Pairing | Forms a stable pair with cytosine (C), similar to a native G-C pair. | oup.comnih.gov |
| Base Pair Geometry | Induces a minor shift of ~0.3 Å in the SeG-C base pair. | oup.comnih.govnih.gov |
| Hydrogen Bonding | Selenium atom can form a Se···H–N hydrogen bond with cytosine. | oup.comnih.govnih.gov |
| Thermodynamic Stability | Generally causes destabilization in duplex, triplex, and G-quadruplex structures. | rsc.org |
| Enzyme Compatibility | SeG-modified DNA/RNA hybrids are recognized and cleaved by RNase H. | biorxiv.org |
Monitoring of Modified Oligonucleotide Integrity
A significant advantage of incorporating 6-seleno-2'-deoxyguanosine into oligonucleotides is the ability to easily monitor their integrity due to the compound's distinct spectroscopic signature. This atom-specific modification fundamentally alters the optical properties of the nucleoside. nih.gov
Unlike native deoxyguanosine, which has a maximum UV absorption (λmax) at approximately 254 nm, 6-seleno-2'-deoxyguanosine exhibits a strong and characteristic absorption peak at around 360 nm. nih.govnih.govresearchgate.net This large red-shift of over 100 nm imparts a visible yellow color to the otherwise colorless DNA, providing a simple visual indicator of its presence. nih.govnih.gov The high molar extinction coefficient at this wavelength (ε ≈ 2.3 × 104 M-1cm-1) allows for sensitive detection and quantification. nih.govnih.gov
This unique UV absorbance at 360 nm serves as a robust tool for monitoring the integrity of SedG-modified oligonucleotides using techniques like High-Performance Liquid Chromatography (HPLC). By monitoring the eluate at both 260 nm (for all nucleobases) and 360 nm (specifically for SedG), one can readily assess the purity, stability, and successful incorporation of the modified nucleoside into a DNA strand. nih.govresearchgate.net Researchers have used Reverse-Phase HPLC (RP-HPLC) to confirm the high coupling efficiency (over 97%) of the corresponding phosphoramidite (B1245037) during solid-phase synthesis and to analyze the purity of the final oligonucleotide product. oup.comnih.govresearchgate.net
The stability of the 6-Se-guanine modification is crucial for its application as a probe. Studies have shown that the Se-functionality is relatively stable in aqueous solutions and at elevated temperatures, such as heating to 60°C for one hour. nih.govresearchgate.net However, like other selenonucleosides, 6-selenoguanosine (B1233514) can undergo oxidative degradation. This process requires oxygen and involves the autoxidation of the selenol to a diselenide, which can further degrade. nih.gov Therefore, monitoring by HPLC at 360 nm is also essential for assessing the long-term stability and degradation of these molecules under various storage and experimental conditions. nih.govresearchgate.netnih.gov
In addition to UV-Vis spectroscopy, the inherent fluorescence of SedG provides another avenue for monitoring. The nucleoside is fluorescent under physiological pH, and its emission is sensitive to environmental factors like pH and solvent polarity, offering potential for real-time tracking in various assays. nih.gov
Table 2: Spectroscopic Properties for Monitoring 6-seleno-2'-deoxyguanosine (SedG) and its Oligonucleotides
| Spectroscopic Method | Property of SedG | Application in Monitoring | Reference(s) |
|---|---|---|---|
| UV-Vis Spectroscopy | Strong absorption maximum (λmax) at ~360 nm. | Quantification and detection of SedG-modified oligonucleotides. | nih.govnih.govnih.gov |
| Colorimetry | Imparts a yellow color to DNA solutions. | Visual confirmation of incorporation. | nih.govnih.gov |
| HPLC | Unique absorbance at 360 nm allows for specific detection. | Purity analysis, monitoring coupling efficiency, and assessing degradation. | nih.govresearchgate.net |
| Fluorescence Spectroscopy | Exhibits pH- and solvent-dependent fluorescence. | Probing local environment and interactions. | nih.gov |
Investigation of Molecular Interactions and Biochemical Pathways
Nucleic Acid-Protein Recognition and Binding Studies
The introduction of a selenium atom at the 6-position of deoxyguanosine alters the nucleobase's electronic and steric properties, influencing its interactions with various proteins. This modification has proven particularly useful in studying the recognition mechanisms between nucleic acids and enzymes.
Interactions with Enzymes, e.g., RNase H
The compatibility of modified nucleic acids with cellular enzymes is crucial for their use in research and therapeutic applications. Many chemical modifications, especially at the 2'-position of the deoxyribose sugar, can distort the geometry of a DNA/RNA hybrid duplex and hinder the activity of enzymes like Ribonuclease H (RNase H), which specifically cleaves the RNA strand of such hybrids. nih.gov
However, atom-specific modifications on the nucleobase, such as the substitution of oxygen with selenium at the 6-position of guanine (B1146940), have been shown to be compatible with RNase H activity. nih.govosti.gov Research has demonstrated that DNA oligonucleotides containing 6-Se-dG can hybridize with a target RNA strand and subsequently recruit RNase H. oup.comnih.gov In fact, some studies suggest that the 6-Se-dG modification can lead to an enhanced rate of RNA cleavage by RNase H. nih.govresearchgate.netbiorxiv.org This facilitation is thought to arise from a local unwinding of the DNA/RNA duplex caused by the slightly larger selenium atom, which may create a more favorable conformation for enzyme binding and catalysis. nih.govresearchgate.net
The ability to maintain RNase H activity is a significant advantage, particularly in the context of antisense oligonucleotide (ASO) technology, where RNase H-mediated degradation of target mRNA is a primary mechanism of action. nih.govbiorxiv.org Furthermore, the successful crystallization of a ternary complex containing a 6-Se-dG-modified DNA, an RNA strand, and RNase H has provided direct structural insights into how the enzyme recognizes and processes these selenium-modified substrates. oup.comnih.gov
Probing Nucleoside-Transporter Protein Interactions
Understanding how nucleosides and their analogs are transported across cell membranes is fundamental for drug design and delivery. Nucleoside-transporter proteins are crucial in this process, and studying their interactions with various substrates can elucidate their mechanisms of action. nih.gov
A significant breakthrough in this area came with the discovery that 6-Se-dG possesses unique optical properties not found in its natural counterpart, 2'-deoxyguanosine (B1662781). nih.govnih.gov While natural deoxyguanosine is colorless and non-fluorescent under physiological conditions, 6-Se-dG is bright yellow and exhibits pH-dependent fluorescence. nih.govnih.gov This is the first observation of a fluorescent nucleoside created by a single-atom substitution. nih.gov The fluorescence of 6-Se-dG is sensitive to its environment, including changes in pH and solvent polarity. nih.govnih.gov
These distinct optical properties make 6-Se-dG a powerful molecular probe. nih.gov Because the modification is a single-atom replacement, it causes minimal structural perturbation, allowing it to mimic the behavior of the natural nucleoside. nih.gov As a fluorescent ligand, 6-Se-dG can be used to investigate binding events with proteins, such as membrane transporters, providing valuable information for understanding the molecular basis of drug action for therapeutics that target these transport proteins. nih.govnih.gov
Table 1: Comparison of Optical Properties: 6-seleno-2'-deoxyguanosine (B1230958) (SedG) vs. 2'-deoxyguanosine (dG)
| Property | 2'-deoxyguanosine (dG) | 6-seleno-2'-deoxyguanosine (SedG) | Reference(s) |
|---|---|---|---|
| Color | Colorless | Bright Yellow | nih.gov, oup.com |
| UV Absorption (λmax) | ~254 nm | ~357-360 nm | nih.gov, oup.com, nih.gov |
| Fluorescence (Physiological pH) | Non-fluorescent | Fluorescent | nih.gov, nih.gov |
| Fluorescence Emission (pH 6) | N/A | ~390 nm | nih.gov |
Enzymatic Processing of Selenium-Modified Nucleic Acids
For a modified nucleoside to be a useful tool in molecular biology, it must be effectively incorporated into nucleic acid strands and exhibit predictable behavior in the presence of various enzymes.
Substrate Recognition by Polymerases and Ligases
The successful use of 6-Se-dG in research relies on its ability to be incorporated into DNA oligonucleotides. This has been achieved through the chemical synthesis of a 6-Se-2'-deoxyguanosine phosphoramidite (B1245037), the building block used in automated solid-phase DNA synthesis. oup.comnih.gov This modified phosphoramidite has been shown to be an efficient substrate, with coupling yields of over 97% during incorporation into DNA strands, indicating excellent recognition by the chemical and enzymatic steps involved in the synthesis cycle. oup.comnih.gov
Furthermore, studies with other selenium-modified nucleosides have shown that engineered polymerases can recognize and incorporate these analogs. For instance, specific mutants of T7 RNA polymerase, which fail to incorporate certain modified nucleotides in their wild-type form, have been successfully engineered to synthesize RNA containing 2'-methylseleno (2'-SeCH3) modifications. uni-konstanz.de This demonstrates the adaptability of polymerases to accommodate the steric and electronic changes introduced by selenium. The ability to create DNA containing Z:P pairs, an expanded genetic alphabet, which can be acted upon by polymerases and ligases, further suggests that the enzymatic machinery for nucleic acid synthesis and repair can process significantly modified structures. iu.edu
Resistance to Nuclease Degradation in Research Models
A major challenge in the use of natural nucleic acids for applications like antisense therapy is their rapid degradation by cellular nucleases. beilstein-journals.orgresearchgate.net Chemical modifications are often introduced to enhance their stability. beilstein-journals.org Selenium-containing nucleic acids have demonstrated exceptional resistance to nuclease digestion. nih.govosti.gov This increased stability is a significant advantage over unmodified DNA and even surpasses that of some widely used modifications like phosphorothioates. nih.govbeilstein-journals.org
The replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with selenium to create a phosphoroselenoate linkage is one strategy that imparts nuclease resistance. mdpi.com Nucleobase modifications, such as in 6-Se-dG, also contribute to this stability. nih.gov This enhanced resistance to enzymatic degradation, combined with its compatibility with enzymes like RNase H, makes 6-Se-dG a highly valuable modification for the development of stable and effective nucleic acid-based research tools and therapeutics. nih.govosti.gov
Table 2: Effect of Single 6-Se-Guanine Modification on DNA Duplex Stability (UV-Melting Temperature, Tm)
| DNA Duplex Sequence (Modification in Bold) | Tm of Native Duplex (°C) | Tm of Se-Modified Duplex (°C) | ΔTm per Modification (°C) | Reference(s) |
|---|---|---|---|---|
| 5'-d(CGC GG C GCG)-3' | 73.1 | 62.1 | -11.0 | oup.com |
Data represents the melting temperature of a DNA duplex hybridized to its complementary strand. The decrease in Tm is attributed to a slight shift in the base pair, which reduces base-stacking interactions. oup.com
Modulation of Cellular Biochemical Processes for Research Purposes
Beyond its use as a structural or biophysical probe, 6-Se-dG can be actively employed to influence cellular pathways for research. Its primary applications in this domain are in modulating gene expression and facilitating structural biology studies.
One of the most powerful uses of 6-Se-dG is in the field of antisense technology. nih.gov By incorporating 6-Se-dG into antisense oligonucleotides (ASOs), researchers can target specific messenger RNA (mRNA) sequences. biorxiv.org The ASO binds to the complementary mRNA, forming a DNA/RNA hybrid duplex. nih.gov In an RNase H-dependent mechanism, this duplex is recognized by the RNase H enzyme, which then cleaves the mRNA strand, leading to the termination of protein translation and effectively silencing the gene. nih.govbiorxiv.org The enhanced stability against nucleases and robust activation of RNase H make 6-Se-dG-modified ASOs potent tools for studying gene function. nih.gov
Another critical research application is in X-ray crystallography. Determining the three-dimensional structure of large biomolecules like nucleic acids and their protein complexes is often hampered by the "phasing problem." The introduction of a heavy atom, such as selenium, into the nucleic acid can overcome this issue. oup.com The selenium atom provides a strong anomalous signal that can be used for Multiwavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing, which greatly facilitates the determination of the crystal structure. nih.govoup.comnih.gov This has been successfully applied to solve the structure of a 6-Se-dG-containing DNA/RNA hybrid in a complex with RNase H, providing invaluable insights into nucleic acid flexibility and protein recognition. oup.comnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Guanosine (B1672433), 2'-deoxy-6-seleno- | 6-seleno-2'-deoxyguanosine, 6-Se-dG, SedG |
| 2'-deoxyguanosine | dG |
| 2'-methylseleno-uridine triphosphate | 2'-SeCH3-UTP |
| 2'-methylseleno-cytidine triphosphate | 2'-SeCH3-CTP |
| Phosphorothioate | PS |
| 5'-DMTr-2-(4-tert-butyl-phenoxy)acetyl-6-(2-cyanoethyl)-seleno-2′-deoxyguanosine | - |
| Cytosine | C |
| Thymidine (B127349) | T |
| Adenine | A |
Influence on DNA Replication Fidelity in in vitro Systems
The fidelity of DNA replication is paramount for maintaining genomic stability. This process relies on the high selectivity of DNA polymerases for incorporating the correct deoxynucleoside triphosphate (dNTP) opposite a template base. nih.govnih.gov The substitution of the oxygen atom at the 6-position of guanine with a larger selenium atom can introduce steric and electronic perturbations that affect the interaction of the nucleotide with the DNA polymerase active site. d-nb.info
While direct studies on the replication fidelity of 2'-deoxy-6-seleno-guanosine triphosphate (6-Se-dGTP) are limited, research on analogous modified nucleotides provides significant insights. For instance, studies on the sulfur-substituted analog, 2'-deoxy-6-thioguanosine 5'-triphosphate (S6dGTP), have shown that it can be efficiently incorporated into DNA by human DNA polymerases α, δ, and γ. The apparent Michaelis constant (Km) values for S6dGTP were found to be very similar to those for the natural dGTP, suggesting comparable binding affinity to the polymerase active site. However, the maximum reaction velocity (Vmax) for the incorporation of the modified nucleotide was 25-50% lower than that of dGTP. nih.gov At higher concentrations, some misincorporation of the thio-analog was observed, indicating a potential for reduced replication fidelity. nih.gov
More directly relevant data comes from studies on dGTP analogs where a selenium atom replaces a non-bridging oxygen in the α-phosphate (dGTPαSe). Kinetic studies with human DNA polymerase X (Pol X) demonstrate that such a modification significantly impacts the efficiency of incorporation. The stereochemistry of the selenium atom is critical; the Rp diastereomer of dGTPαSe is a much better substrate than the Sp diastereomer. nih.gov In the presence of Mg2+, the catalytic efficiency (kcat/Km) for the incorporation of the Rp isomer was over 20-fold higher than for the Sp isomer. nih.govresearchgate.net This highlights the sensitivity of the DNA polymerase active site to the precise geometry of the triphosphate moiety.
The following table summarizes the kinetic parameters for the incorporation of dGTP and its α-seleno analogs by human DNA polymerase X, illustrating the influence of the selenium modification on the catalytic efficiency. nih.govresearchgate.net
| Substrate | Metal Ion | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Relative Efficiency (kcat/Km) |
|---|---|---|---|---|---|
| dGTP | Mg2+ | 0.17 ± 0.05 | 1.02 ± 0.06 | 6.00 | 1.00 |
| dGTPαSe-Rp | Mg2+ | 0.35 ± 0.07 | 0.44 ± 0.02 | 1.26 | 0.21 |
| dGTPαSe-Sp | Mg2+ | 17.88 ± 1.57 | 1.03 ± 0.05 | 0.058 | 0.0097 |
| dGTP | Mn2+ | 0.29 ± 0.04 | 1.34 ± 0.04 | 4.62 | 1.00 |
| dGTPαSe-Rp | Mn2+ | 0.41 ± 0.06 | 0.59 ± 0.02 | 1.44 | 0.31 |
| dGTPαSe-Sp | Mn2+ | 7.98 ± 0.81 | 1.02 ± 0.04 | 0.128 | 0.028 |
These findings collectively suggest that while 2'-deoxy-6-seleno-guanosine can be incorporated into a growing DNA strand, the modification is likely to reduce the efficiency and potentially the fidelity of DNA replication. The larger size of the selenium atom compared to oxygen could cause steric hindrance within the constrained active site of high-fidelity DNA polymerases, affecting the optimal alignment for catalysis and potentially allowing for increased misincorporation events.
Impact on Gene Expression Regulation in Cellular Models
Selenium compounds are known to exert biological effects, including anticancer properties, by modulating various cellular processes, which includes the regulation of gene expression. nih.gov The incorporation of selenium-containing nucleosides like 6-selenoguanine (B1239940) into cellular nucleic acids or their presence in the nucleotide pool can influence transcriptional and post-transcriptional events.
Studies using various forms of selenium have demonstrated significant changes in the gene expression profiles of cancer cells. For example, treatment of human prostate cancer cells with selenomethionine (B1662878), an organic selenium compound, was found to affect the expression of genes involved in RNA/DNA metabolism, protein transport, cell cycle regulation, and apoptosis. nih.gov In human colon Caco-2 cells, selenium supplementation was shown to increase the expression of tumor suppressor-related genes while decreasing the expression of pro-inflammatory genes. nih.gov
While direct gene expression profiling studies using Guanosine, 2'-deoxy-6-seleno- are not widely available, research on the broader effects of selenium supplementation provides a framework for its potential impact. In one study, different forms of selenium fed to beef steers resulted in significant alterations in gene expression in the liver, affecting key metabolic pathways.
The table below presents a selection of canonical pathways identified as being significantly affected by selenium supplementation in the aforementioned study, demonstrating the potential for selenium compounds to regulate gene expression at a systemic level. frontiersin.org
| Affected Canonical Pathway | Number of Differentially Expressed Genes | Associated Functions |
|---|---|---|
| HER-2 Signaling in Breast Cancer | 10 | Cell growth, proliferation, and differentiation |
| PEDF Signaling | 8 | Anti-angiogenic, anti-tumorigenic, and neurotrophic functions |
| LPS-Stimulated MAPK Signaling | 9 | Inflammatory response, stress response |
| Glutamine Biosynthesis I | - | Amino acid metabolism, nitrogen balance |
| Arginine Biosynthesis IV | - | Amino acid metabolism, nitric oxide synthesis |
| Induction of Apoptosis by HIV I | 7 | Programmed cell death |
In the context of 6-selenoguanine, its incorporation into DNA or RNA could directly interfere with the binding of transcription factors, regulatory proteins, or the transcriptional machinery itself, leading to altered gene expression. For example, the structural perturbations caused by the selenium atom in the DNA duplex could modify the recognition sites for transcription factors. researchgate.net Furthermore, if incorporated into mRNA, it could affect mRNA stability, processing, and translation efficiency. One study in E. coli showed that 6-selenoguanosine (B1233514) did not induce a specific transcriptional response associated with selenite (B80905) or tellurite (B1196480) stress, suggesting that its effects on gene expression may be more subtle or operate through different mechanisms than inorganic selenium compounds. univr.it
Computational Chemistry and Theoretical Modeling of Guanosine, 2 Deoxy 6 Seleno
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study complex biomolecular systems. acs.org By treating the chromophore (6-selenoguanine) with a high level of quantum mechanical theory and the surrounding environment (water or DNA) with classical molecular mechanics, a realistic description of its behavior can be achieved. acs.orgresearchgate.net
QM/MM simulations, particularly those employing the multistate complete active space second-order perturbation theory (MS-CASPT2) method, have been instrumental in elucidating the excited-state landscape of 6-selenoguanine (B1239940). acs.orgnih.gov Upon photoexcitation, the system's relaxation from higher energy states is complex and involves multiple electronic states.
Key findings from these simulations indicate that the first singlet excited state, S₁¹(nSeπ), is a spectroscopically dark state, while the second singlet excited state, S₂¹(πSeπ), is a bright state with a high oscillator strength (f = 0.577). acs.orgnih.gov This bright state is primarily responsible for the main absorption band observed experimentally. acs.orgnih.gov
Below the bright S₂ state, two triplet states, T₁³(πSeπ) and T₂³(nSeπ), are present. acs.orgnih.gov The general deactivation mechanism proposed from these computational studies involves a sequence of transitions: after initial excitation to the bright S₂ state, the molecule undergoes internal conversion to the dark S₁ state. univie.ac.atresearchgate.net From the S₁ state, the population is efficiently transferred to the triplet manifold, specifically to the T₂ state, via intersystem crossing (ISC). univie.ac.atresearchgate.net The system then relaxes to the lowest triplet state, T₁. univie.ac.atresearchgate.net This S₂ → S₁ → T₂ → T₁ relaxation pathway highlights the efficient population of triplet states, a key feature of thionated and selenated nucleobases. univie.ac.atresearchgate.net
Further investigation into the potential energy surfaces revealed a three-state degenerate crossing point involving the S₁, T₁, and T₂ states. acs.org This crossing features the selenium atom pushed out of the molecular plane by about 28° and a C=Se bond elongation to 1.949 Å. acs.org
The surrounding environment, whether an aqueous solution or a structured DNA duplex, significantly influences the photophysical properties of 6-selenoguanine. QM/MM simulations have been performed to compare its behavior in both scenarios. acs.orgnih.gov Two QM regions are often considered in DNA: one including only the 6-selenoguanine base (QM1) and another including the 6SeG paired with its complementary cytosine (QM2). researchgate.net
In an aqueous solution, the C=Se bond length in the ground state is calculated to be 1.790 Å, which is slightly shorter than the 1.821 Å predicted for the gas phase. acs.org The calculated vertical excitation energy for the bright S₂¹(πSeπ*) state using QM(MS-CASPT2)/MM is 3.51 eV (in explicit solvent), which shows excellent agreement with the experimental absorption maximum of 3.47 eV (357 nm) in an aqueous buffer solution. acs.orgnih.govnih.gov
When incorporated into a DNA duplex, hydrogen-bonding interactions with the complementary cytosine base alter the energies of the excited states. These interactions destabilize the S₁ and T₂ states by approximately 0.23 eV and 0.29 eV, respectively, at the QM(MS-CASPT2)/MM level. acs.orgnih.gov Conversely, the S₂¹(πSeπ*) state is stabilized by 0.11 eV. acs.orgnih.gov Despite these shifts, the general relaxation mechanism remains similar in both water and DNA. acs.org However, the presence of the DNA environment is suggested to create a steeper S₂ potential energy surface, which is expected to accelerate the S₂ → S₁ internal conversion process. acs.org
Analysis of Excited-State Properties and Relaxation Pathways
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods to investigate the electronic properties of molecules. acs.org These approaches have been applied to predict spectra and reactivity, as well as to analyze non-covalent interactions like hydrogen bonds and the relative stabilities of different tautomeric forms of 6-selenoguanine. acs.orgresearchgate.net
DFT and TD-DFT calculations have successfully predicted the key features of the electronic absorption spectra of selenium-substituted deoxyguanosines. acs.org The substitution of oxygen or sulfur with selenium leads to a notable red-shift in the absorption spectrum. nih.gov The strong absorption band observed experimentally around 357 nm in water is attributed to the excitation to the bright S₂ state. nih.gov Theoretical calculations support the potential of these modified nucleosides as photosensitizers, as they possess low-lying triplet states with sufficient energy to produce cytotoxic singlet oxygen, and the heavy selenium atom ensures efficient intersystem crossing. acs.org
DFT calculations have been crucial in studying the tautomerism of 6-selenoguanine and its hydrogen bonding interactions. researchgate.net In the gas phase, theoretical studies suggest that the "enol-like" tautomer is significantly stabilized compared to the canonical form. ub.edu However, the inclusion of a solvent environment, such as water, dramatically alters this preference.
A comprehensive theoretical study using DFT at the B3LYP/6-311++G(2d,2p) level of theory investigated six stable complexes of isolated, monohydrated, and hexahydrated 6-selenoguanine tautomers. researchgate.net The results showed that the relative Gibbs free energy in an aqueous environment favors the selenone (canonical) tautomer. researchgate.net This reversal is due to a large differential hydration free energy that destabilizes the enol forms by approximately 10 kcal/mol relative to the canonical form. ub.edu
The study of hydrogen bonding between 6-selenoguanine and water molecules revealed that the most stable monohydrated complexes involve the oxygen atom of water accepting a proton from the N7-H group while donating a proton to the selenium atom. researchgate.net The interaction at the N7-H site is stronger than that with the selenium atom. researchgate.net Intermolecular distances for hydrogen bonds involving the selenium atom as an acceptor are about 0.6 Å longer than typical hydrogen bonds. researchgate.net Natural Bond Orbital (NBO) analysis indicated a maximum charge transfer of 0.060e for selenium acceptors. researchgate.net
When pairing with cytosine in a DNA duplex, the canonical 1H tautomer is the relevant form. ub.edu DFT calculations show that the standard guanine-cytosine (G·C) base pair is more stable than the 6-selenoguanine-cytosine (6SeG·C) pair by about 2 kcal/mol, suggesting a potential source of destabilization in DNA duplexes containing this modification. ub.edu
Advanced Methodologies and Future Directions in Selenium Modified Nucleic Acid Research
Development of Novel Research Tools and Probes
The introduction of a selenium atom at the 6-position of 2'-deoxyguanosine (B1662781) creates a powerful molecular probe with distinct characteristics that are highly advantageous for biophysical and structural studies. The synthesis of the 6-Se-2'-deoxyguanosine phosphoramidite (B1245037) has enabled its successful incorporation into DNA oligonucleotides via standard solid-phase synthesis with high coupling efficiency (over 97%). oup.comnih.gov This accessibility has paved the way for the development of novel research tools.
One of the most striking features of DNA containing ⁶Se-dG (Se-DNA) is its altered optical properties. The modification induces a significant bathochromic shift of over 100 nm in the UV absorption spectrum, resulting in a strong absorbance maximum at approximately 360 nm. oup.comnih.govresearchgate.net This shift makes Se-DNA appear yellow and allows for its straightforward detection and quantification using standard spectrophotometry, separate from the absorbance of native DNA at 260 nm. oup.comresearchgate.net
Furthermore, research has revealed that the nucleoside 6-seleno-2'-deoxyguanosine (B1230958) (SedG) itself is fluorescent, a property not observed in its natural counterpart. nih.govnih.gov Its fluorescence is sensitive to environmental conditions such as pH and solvent polarity. nih.govnih.gov This intrinsic fluorescence, created by a single-atom substitution with minimal structural perturbation, presents an exciting opportunity to develop sensitive probes for studying nucleic acid dynamics and interactions with proteins, such as membrane transporters, without the need for bulky fluorophores. nih.govnih.gov
Perhaps the most impactful application is in X-ray crystallography. Selenium's heavy atom nature makes it an ideal tool for solving the phase problem in crystallographic studies through Multiwavelength Anomalous Dispersion (MAD) phasing. oup.commdpi.com The successful crystallization and structure determination of a ternary complex involving Se-G-DNA, RNA, and RNase H was a landmark achievement, demonstrating for the first time that Se-derivatized nucleic acids can be used for phasing in complex macromolecular structures. oup.comnih.gov
Integration with Chemogenetics and Systems Biology Approaches
The unique properties of ⁶Se-dG position it as a prime candidate for integration into chemogenetic and systems biology workflows. Chemogenetics relies on engineered biomolecules that can be controlled by specific chemical inputs, and ⁶Se-dG serves as a subtle but potent "atomic mutation" to probe cellular processes. oup.comnih.gov By replacing the oxygen at the 6-position of guanine (B1146940) with selenium, researchers can study the impact of altering hydrogen bonding patterns, steric bulk, and electronic properties on the function of nucleic acids within a cellular or multi-component system. oup.comnih.govresearchgate.net
The ability to synthesize oligonucleotides with ⁶Se-dG at specific locations allows for the systematic study of its effects on DNA-protein interactions, DNA repair mechanisms, and polymerase fidelity. For example, the discovery that the ⁶SeG-C base pair is accommodated in a duplex with only a minor shift (~0.3 Å) provides a tool to explore the tolerance of various biological machineries to subtle structural changes in the DNA groove. oup.comnih.govnih.gov
In the context of systems biology, which seeks to understand the complex interactions within biological systems, selenium-modified nucleic acids can serve as unique reporters. Their distinct spectroscopic signatures allow them to be tracked and studied within complex mixtures. The future in this area involves using these probes to map interaction networks (interactomes) and to understand how local changes in DNA structure, induced by the selenium atom, propagate to affect the behavior of the entire system.
Exploration of Further Atom-Specific Mutagenesis for Fundamental Biological Studies
The success of ⁶Se-dG has spurred interest in broader applications of atom-specific mutagenesis for dissecting fundamental biological processes. This approach involves the precise substitution of a single atom to study its contribution to molecular structure, stability, and function. oup.comnih.gov
Key research findings from the study of ⁶Se-dG include:
Base Pairing and Stacking: The selenium atom can participate in a Se-mediated hydrogen bond (Se···H–N). oup.comnih.gov However, the larger size of selenium compared to oxygen causes a slight shift in the base pair, which reduces base-stacking interactions and leads to a measurable decrease in the thermal stability (melting temperature) of DNA duplexes. oup.com This provides a quantitative way to study the energetic contributions of stacking forces to DNA stability.
Duplex Recognition and Flexibility: The introduction of ⁶Se-dG into different RNA secondary structures, such as bulges and wobble pairs, has shown that these less-constrained structures can accommodate the larger selenium atom better than a rigid duplex. nih.gov This highlights the utility of selenium as a probe to investigate the flexibility and recognition properties of diverse nucleic acid topologies. nih.gov
Photophysics and Intersystem Crossing: Due to the "heavy-atom effect," selenium substitution dramatically alters the photophysical properties of guanine. kiku.dk Studies using transient absorption spectroscopy have shown that ⁶Se-dG undergoes ultrafast intersystem crossing from the excited singlet state to a reactive triplet state. acs.orgnih.gov The rate of triplet decay is enhanced by over 800-fold compared to its sulfur-containing analog, 6-thioguanine. kiku.dk This research opens pathways to understanding mechanisms of UV-induced DNA damage and for designing novel photosensitizers for applications like photodynamic therapy. kiku.dkacs.org
Future work will likely involve placing selenium atoms at other positions within guanine or other nucleobases to create a comprehensive toolkit of atomic probes, each designed to investigate a specific aspect of nucleic acid biology.
Emerging Analytical Techniques for Selenium-Tagged Biomolecules
The unique properties of selenium-containing biomolecules necessitate and drive the development of advanced analytical techniques for their detection and characterization.
Advanced Chromatography and Mass Spectrometry: While reversed-phase HPLC with UV detection at 360 nm is a robust method for purifying and analyzing ⁶Se-dG-modified oligonucleotides, more sophisticated methods are emerging. oup.comresearchgate.net The coupling of HPLC with mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), allows for highly sensitive and element-specific detection of selenium. nih.govacs.org This is crucial for tracing selenium-tagged molecules in complex biological samples and for performing quantitative studies. nih.gov
Spectroscopic Methods: Beyond standard UV-Vis and fluorescence spectroscopy, advanced techniques are providing deeper insights. Femtosecond transient absorption spectroscopy has been essential in elucidating the ultrafast relaxation dynamics and intersystem crossing pathways of ⁶Se-dG upon photoexcitation. kiku.dkacs.orgnih.gov These pump-probe experiments provide a real-time view of the photochemical events that occur on picosecond and femtosecond timescales.
Structural Biology Techniques: The use of ⁶Se-dG in X-ray crystallography for MAD phasing is now well-established. oup.comnih.gov This technique circumvents the need for traditional heavy-atom soaks, which can disrupt crystal integrity. The ability to build the selenium atom directly into the nucleic acid during synthesis ensures its stoichiometric incorporation and precise location, greatly facilitating structure solution. mdpi.com
The table below summarizes key analytical methods used for the characterization of ⁶Se-dG and its derivatives.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Guanosine, 2'-deoxy-6-seleno-, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves selenium incorporation at the 6-position of 2'-deoxyguanosine via nucleophilic substitution or metal-catalyzed reactions. Protecting groups (e.g., acetyl or trimethylsilyl) are critical to prevent unwanted side reactions. Post-synthesis, purity can be verified using reversed-phase HPLC with UV detection (λ = 260 nm) and compared against unmodified deoxyguanosine standards. Yield optimization may require adjusting reaction time, temperature, and stoichiometry of selenium donors (e.g., selenourea) .
Q. Which analytical techniques are best suited for characterizing the structural integrity of Guanosine, 2'-deoxy-6-seleno-?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se NMR) are essential. For example, ⁷⁷Se NMR can confirm selenium incorporation by detecting characteristic chemical shifts (δ ~300–800 ppm). Capillary electrophoresis (CE) under alkaline conditions (pH 9.5) with UV detection can resolve degradation products, as demonstrated in studies of analogous guanosine analogs .
Advanced Research Questions
Q. How does the 6-seleno modification affect adenosine deaminase (ADA) susceptibility compared to natural deoxyguanosine?
- Methodological Answer : ADA activity can be assayed by incubating the compound with purified ADA (e.g., from bovine intestine) and monitoring deamination via CE or LC-MS. For example, in analogous studies, CE with borate buffer (pH 8.3) resolved metabolites like 6-seleno-deoxyinosine. Kinetic parameters (Km, Vmax) should be compared to wild-type substrates to quantify enzymatic efficiency changes. Contradictions in data may arise from selenium’s redox activity interfering with detection methods; control experiments with antioxidants (e.g., DTT) are recommended .
Q. What experimental designs are optimal for studying the metabolic stability of Guanosine, 2'-deoxy-6-seleno- in cellular models?
- Methodological Answer : Use liver microsomes or hepatocyte cultures to simulate Phase I/II metabolism. Quantify parent compound and metabolites (e.g., selenoxide derivatives) via LC-MS/MS with isotope-labeled internal standards. Include controls with glutathione-depleted cells to assess selenium-specific redox interactions. Data contradictions may arise from interspecies differences in enzyme expression; validate findings across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) .
Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of selenium-modified nucleosides?
- Methodological Answer : Standardize assays by comparing IC₅₀ values across cell lines (e.g., cancer vs. non-cancer) using MTT or ATP-based viability assays. Control for selenium’s pro-oxidant effects by co-treating with N-acetylcysteine. Confounding factors like serum protein binding can be addressed using dialysis membranes to isolate free compound concentrations. Meta-analysis of existing data should stratify results by assay type and cell model .
Q. What strategies enable the use of Guanosine, 2'-deoxy-6-seleno- as a probe for studying DNA repair mechanisms?
- Methodological Answer : Incorporate the compound into oligonucleotides via solid-phase synthesis and assess repair enzyme kinetics (e.g., base excision repair proteins like OGG1). Use gel electrophoresis or fluorescence anisotropy to measure binding affinity. Conflicting data on repair efficiency may arise from selenium’s bulkiness; molecular dynamics simulations (e.g., AMBER forcefields) can model steric effects .
Key Methodological Considerations
- Synthesis : Prioritize anhydrous conditions to avoid selenium oxidation.
- Analytical Validation : Use orthogonal methods (e.g., NMR + HRMS) to confirm structure.
- Enzyme Assays : Include positive controls (e.g., known ADA substrates) to validate assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
